molecular formula C19H21N3O3 B13075313 1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 1076690-12-4

1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B13075313
CAS No.: 1076690-12-4
M. Wt: 339.4 g/mol
InChI Key: YWYFZRCGCHYCQB-UHFFFAOYSA-N
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Description

1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is an organic compound that features a pyrazole ring, an aminophenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Attachment of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic substitution reaction where an appropriate aminophenyl halide reacts with the pyrazole intermediate.

    Introduction of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the pyrazole-aminophenyl intermediate, often through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of quinones or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone: Similar structure but lacks the dimethoxy groups.

    1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethanone: Contains a single methoxy group instead of two.

    1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dihydroxyphenyl)ethanone: Features hydroxyl groups instead of methoxy groups.

Uniqueness

1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is unique due to the presence of both aminophenyl and dimethoxyphenyl groups, which can impart distinct chemical and biological properties

Properties

CAS No.

1076690-12-4

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

1-[5-(4-aminophenyl)-3,4-dihydropyrazol-2-yl]-2-(3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C19H21N3O3/c1-24-17-8-3-13(11-18(17)25-2)12-19(23)22-10-9-16(21-22)14-4-6-15(20)7-5-14/h3-8,11H,9-10,12,20H2,1-2H3

InChI Key

YWYFZRCGCHYCQB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(=N2)C3=CC=C(C=C3)N)OC

Origin of Product

United States

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